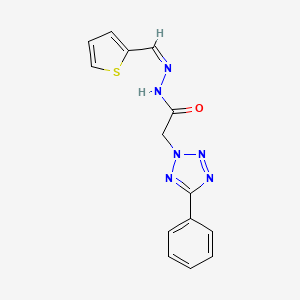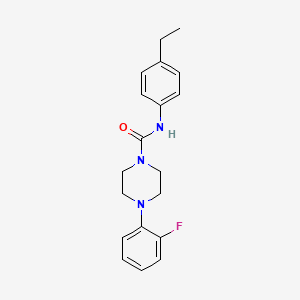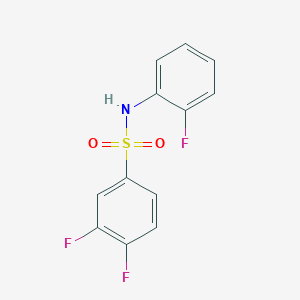
2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide, also known as PTAM, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. PTAM is a tetrazole derivative that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Wirkmechanismus
The mechanism of action of 2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide is not fully understood, but it is believed to exert its effects through the activation of various signaling pathways. 2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide has been shown to activate the caspase pathway, leading to apoptosis in cancer cells. Additionally, 2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide has been shown to inhibit the growth of bacterial cells by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects
2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of bacterial growth, and neuroprotection. 2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide in lab experiments is its ability to induce apoptosis in cancer cells, making it a potential therapeutic agent for cancer treatment. Additionally, 2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide has been shown to exhibit antimicrobial activity, making it a potential candidate for the development of new antibiotics. However, one limitation of using 2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide in lab experiments is its potential toxicity, which must be carefully monitored.
Zukünftige Richtungen
There are several future directions for the study of 2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide, including the development of 2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide derivatives with improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of 2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide and its potential applications in the treatment of various diseases. Furthermore, the potential of 2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide as a diagnostic tool for the detection of cancer cells and bacterial infections should be explored.
Synthesemethoden
2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide can be synthesized using a variety of methods, including the condensation of thiosemicarbazide with 2-thienylmethyleneacetone, followed by the reaction with sodium azide and copper sulfate. Another method involves the reaction of thiosemicarbazide with 2-thienylmethyleneacetohydrazide in the presence of acetic acid. These methods have been optimized to yield high purity and high yield of 2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide.
Wissenschaftliche Forschungsanwendungen
2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide has been studied for its potential application in various fields of medicine, including cancer therapy, antimicrobial activity, and neuroprotection. In cancer therapy, 2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide has been shown to exhibit antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Furthermore, 2-(5-phenyl-2H-tetrazol-2-yl)-N'-(2-thienylmethylene)acetohydrazide has been studied for its neuroprotective effects, showing potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-(5-phenyltetrazol-2-yl)-N-[(Z)-thiophen-2-ylmethylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6OS/c21-13(16-15-9-12-7-4-8-22-12)10-20-18-14(17-19-20)11-5-2-1-3-6-11/h1-9H,10H2,(H,16,21)/b15-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNICPSFCGHATMM-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NN=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N/N=C\C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-phenyltetrazol-2-yl)-N-[(Z)-thiophen-2-ylmethylideneamino]acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-fluorophenyl)sulfonyl]-4-(1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5297281.png)
![4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(1-naphthylmethyl)morpholine](/img/structure/B5297287.png)
![4-butoxy-N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B5297292.png)
![(3aS*,6aR*)-5-benzoyl-3-[2-(4-methoxyphenyl)ethyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5297304.png)

![(4R)-4-(4-{[{[(4-fluorophenyl)amino]carbonyl}(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5297328.png)
![methyl 4-{[3-(2-pyridinylmethoxy)-1-piperidinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5297330.png)
![N-[2-(dimethylamino)ethyl]-3-isopropoxybenzamide](/img/structure/B5297335.png)
![N-(3,5-difluorophenyl)-N'-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5297337.png)
![2-[4-(2,3-dihydro-1H-indol-1-yl)-4-oxobutyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5297355.png)
![tert-butyl[(5-phenyl-2-furyl)methyl]amine hydrochloride](/img/structure/B5297364.png)
![(4R)-4-{4-[({[(3-chloro-4-methylphenyl)amino]carbonyl}amino)methyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide hydrochloride](/img/structure/B5297374.png)

![N-(2,4-dichlorophenyl)-2-[(4-methyl-1-phthalazinyl)thio]acetamide](/img/structure/B5297384.png)